BENGHE Foundational & Exploratory

Check Availability & Pricing

Tautomeric Forms of Substituted 2,3-
Diphenylindoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Diphenyl-1H-indole

Cat. No.: B1293544

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,3-diphenylindole scaffold is a privileged structural motif in medicinal chemistry and
materials science. The potential for tautomerism in substituted derivatives of this core structure
introduces a layer of complexity that can significantly influence molecular properties, including
receptor binding, solubility, and metabolic stability. Understanding and characterizing the
tautomeric forms of these compounds is therefore critical for rational drug design and the
development of novel functional materials. This technical guide provides a comprehensive
overview of the potential tautomeric forms of substituted 2,3-diphenylindoles, established
synthetic routes, and detailed experimental and computational protocols for their investigation.
While specific quantitative data on the tautomeric equilibrium of this particular class of
compounds is scarce in the public domain, this guide offers a robust framework for researchers
to conduct their own analyses.

Introduction to Tautomerism in 2,3-Diphenylindoles

Tautomers are constitutional isomers that readily interconvert, most commonly through the
migration of a proton. In the context of substituted 2,3-diphenylindoles, the primary form of
tautomerism to consider is a type of keto-enol tautomerism, specifically involving an imine-
enamine or, more accurately, an indolenine-indole equilibrium. The core 2,3-diphenylindole
structure can exist in its aromatic 1H-indole form. However, protonation at the C3 position can
lead to a non-aromatic 3H-indole (indolenine) tautomer. The position of this equilibrium can be
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significantly influenced by the nature and position of substituents on the phenyl rings and the
indole nucleus, as well as by the solvent.

A key potential tautomeric equilibrium in appropriately substituted 2,3-diphenylindoles is the
equilibrium between the 2,3-diphenyl-1H-indole and its corresponding 2,3-diphenyl-3H-indole
tautomer. Furthermore, if a hydroxyl group is present at the C3 position, a keto-enol type
tautomerism between a 3-hydroxy-3H-indole and a 3-oxo-2,3-dihydro-1H-indole can be
envisaged.

Potential Tautomeric Forms

The primary tautomeric relationship to consider for the 2,3-diphenylindole core involves the
migration of a proton from the nitrogen atom (N1) to the C3 position, leading to an equilibrium
between the aromatic 1H-indole and the non-aromatic 3H-indole (indolenine) forms.

Caption: Prototropic tautomerism in the 2,3-diphenylindole core.

For derivatives bearing a hydroxyl group at a strategic position, such as a hypothetical 3-
hydroxy-2,3-diphenyl-3H-indole, a keto-enol tautomerism with the corresponding 2,3-
diphenylindol-3(2H)-one can exist.

Synthesis of Substituted 2,3-Diphenylindoles

Several classical and modern synthetic methods can be employed to prepare the 2,3-
diphenylindole scaffold. The choice of method often depends on the desired substitution
pattern and the availability of starting materials.
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Detailed Experimental Protocols

3.1.1. Fischer Indole Synthesis of 2,3-Diphenyl-1H-indole

o Materials: Phenylhydrazine (1.0 mmol), Desoxybenzoin (1.0 mmol), Zinc chloride (ZnClz, 2.0
mmol), Ethanol (10 mL).

e Procedure:

o A mixture of phenylhydrazine (1.0 mmol) and desoxybenzoin (1.0 mmol) in ethanol (10

mL) is stirred at room temperature for 30 minutes to form the corresponding

phenylhydrazone.

o Anhydrous zinc chloride (2.0 mmol) is added to the mixture.

o The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours,

with reaction progress monitored by Thin Layer Chromatography (TLC).
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o Upon completion, the reaction mixture is cooled to room temperature and poured into ice-
cold water (50 mL).

o The resulting precipitate is collected by filtration, washed with water, and dried.

o The crude product is purified by recrystallization from ethanol or by column
chromatography on silica gel.

3.1.2. Microwave-Assisted Bischler-Moéhlau Synthesis of 2,3-Diphenyl-1H-indole

o Materials: 2-Bromo-1,2-diphenylethan-1-one (a-bromo-deoxybenzoin) (1.0 mmol), Aniline
(5.0 mmol).

e Procedure:

o In a 10 mL microwave vial, combine 2-bromo-1,2-diphenylethan-1-one (1.0 mmol) and
aniline (5.0 mmol). Aniline serves as both the reactant and the base.

o Seal the vial and place it in a microwave reactor.
o lIrradiate the mixture at 150 °C for 10-20 minutes.

o After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with
1M HCI (2 x 10 mL) to remove excess aniline, followed by a wash with saturated sodium
bicarbonate solution (10 mL) and brine (10 mL).

o The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure.

o The crude product is purified by column chromatography on silica gel.

Experimental and Computational Analysis of
Tautomerism

A combination of spectroscopic and computational methods is essential for the comprehensive
study of tautomeric equilibria.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[1]
The tautomeric equilibrium is often slow on the NMR timescale, allowing for the observation of
distinct signals for each tautomer.

Experimental Protocol for NMR Analysis:

o Sample Preparation: Prepare solutions of the substituted 2,3-diphenylindole in a range of
deuterated solvents with varying polarities (e.g., CDCls, DMSO-ds, CD3OD, Acetone-ds) at a
concentration of approximately 5-10 mg/mL.

* 'H NMR Spectroscopy:

o Acquire *H NMR spectra for each solution. The chemical shift of the N-H proton in the 1H-
indole tautomer is typically observed in the range of & 8-12 ppm and is often broad. The
appearance of a new set of signals, particularly in the aromatic region, may indicate the
presence of the 3H-indole tautomer.

o The ratio of the tautomers can be determined by integrating the signals corresponding to
each form.

e 13C NMR Spectroscopy:

o Acquire 13C NMR spectra. The chemical shifts of the carbons involved in the tautomerism
(C2 and C3) will be significantly different between the 1H-indole and 3H-indole forms. In
the 3H-indole, C3 will be sp3-hybridized and appear at a much higher field compared to its
sp2-hybridized counterpart in the 1H-indole.

e Variable Temperature (VT) NMR:

o Perform *H NMR experiments at different temperatures (e.g., from 25 °C to 100 °C, and
down to lower temperatures if the solvent allows). Changes in the relative integrals of the
signals for the two tautomers can be used to determine the thermodynamic parameters
(AH°, AS®, and AG°®) of the tautomeric equilibrium.

UV-Vis Spectroscopy
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UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic
structures of the tautomers will result in distinct absorption spectra.[2] The aromatic 1H-indole
tautomer is expected to have a different Amax compared to the non-aromatic 3H-indole
tautomer.

Experimental Protocol for UV-Vis Analysis:
o Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

o Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a
suitable wavelength range (e.g., 200-500 nm).

» Data Analysis: Analyze the changes in the absorption maxima and the overall spectral shape
as a function of solvent polarity. The presence of an isosbestic point can be indicative of a
two-component equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[3]
By determining the precise atomic positions, it can definitively identify which tautomer is
present in the crystal lattice.

Experimental Protocol for X-ray Crystallography:

o Crystal Growth: Grow single crystals of the substituted 2,3-diphenylindole suitable for X-ray
diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow
cooling of a saturated solution.

» Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

» Structure Solution and Refinement: Solve and refine the crystal structure to determine the
molecular geometry and identify the tautomeric form present.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative
stabilities of tautomers and for understanding the factors that influence the tautomeric
equilibrium.[4][5]
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Computational Protocol:

» Structure Optimization: Perform geometry optimizations for all possible tautomers in the gas
phase and in various solvents using a continuum solvent model (e.g., PCM). A suitable level
of theory, such as B3LYP with a 6-31G(d,p) basis set, is a good starting point.

¢ Frequency Calculations: Perform frequency calculations to confirm that the optimized
structures are true minima on the potential energy surface and to obtain thermodynamic data
(enthalpy and Gibbs free energy).

+ Energy Calculations: The relative energies of the tautomers can be used to predict the
equilibrium constant (K_T) using the equation: AG® = -RTIn(K_T).

¢ Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-
Vis spectra, and NMR chemical shifts can be predicted to aid in the interpretation of
experimental data.
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Caption: Experimental workflow for the study of tautomerism.
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Conclusion

The tautomeric behavior of substituted 2,3-diphenylindoles is a critical aspect of their chemical
characterization that has significant implications for their application in drug discovery and
materials science. Although specific quantitative data for this class of compounds is not
extensively documented, this guide provides a comprehensive framework for their
investigation. By employing a combination of modern synthetic methods and a suite of
analytical and computational techniques, researchers can elucidate the tautomeric equilibria of
these fascinating molecules, paving the way for a deeper understanding of their structure-
activity relationships and the rational design of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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